Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic organic compound characterized by an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6 and an ethyl acetate group at position 2. The systematic IUPAC name reflects this substitution pattern: This compound .
The structural representation (Figure 1) consists of:
- A fused bicyclic system comprising a pyridine ring (six-membered aromatic ring with one nitrogen atom) and an imidazole ring (five-membered ring with two nitrogen atoms).
- A bromine atom at position 6 of the pyridine moiety.
- An ethyl acetate group (-OCOCH2CH3) attached via a methylene bridge (-CH2-) to position 2 of the imidazole ring.
Table 1: Key structural features
| Feature | Position | Description |
|---|---|---|
| Imidazo[1,2-a]pyridine | Core | Bicyclic system with N atoms at 1,3 (imidazole) and 8 (pyridine) |
| Bromine substituent | 6 | Halogen substitution on pyridine ring |
| Ethyl acetate group | 2 | Ester-functionalized side chain on imidazole |
The SMILES notation for the compound is CCOC(=O)CC1=CN2C=C(Br)C=CC2=N1 , which encodes the connectivity of atoms and functional groups.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 59128-04-0 . Additional identifiers include:
Table 2: Alternative identifiers
These identifiers facilitate precise referencing in chemical databases and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₁BrN₂O₂ , derived from its structural composition.
Table 3: Molecular weight breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 11 | 1.008 | 11.09 |
| Bromine | 1 | 79.904 | 79.904 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | - | - | 283.12 |
The calculated molecular weight (283.12 g/mol) aligns with experimental data from mass spectrometry. The exact mass is 282.0004 atomic mass units (amu) , considering the most abundant isotopes of constituent elements.
Properties
IUPAC Name |
ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLCCEAJXYZCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 283.125 g/mol. The compound features a bromoimidazo group attached to a pyridine ring, which is characteristic of many biologically active compounds.
The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors involved in several biological pathways. Notably, the compound has been studied for its potential inhibitory effects on kinases and other signaling molecules, which could elucidate its therapeutic effects against various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds related to imidazo[1,2-a]pyridine structures have shown promising antimicrobial properties against various pathogens .
- Antiviral Effects : The compound has been evaluated for its antiviral potential, particularly against influenza viruses .
- Anti-inflammatory Properties : Studies have indicated that derivatives of imidazo[1,2-a]pyridine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies and Experimental Data
-
Inhibition of COX Enzymes : A study demonstrated that certain derivatives of imidazo[1,2-a]pyridine exhibited significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory activity.
Compound IC50 (μM) Comparison Celecoxib 0.04 ± 0.01 Standard Drug Compound A 0.04 ± 0.09 Similar Activity - Antiviral Activity : In vitro studies have shown that related compounds significantly reduce viral load in infected models. For instance, a derivative demonstrated more than a 2-log viral load reduction in mouse models infected with influenza A virus .
- Structure-Activity Relationship (SAR) : Research on SAR indicates that substituents at the C6 position of the imidazo[1,2-a]pyridine ring enhance biological activity towards specific targets like RGGT (Rab GTPase activating protein) .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines, including Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, exhibit promising antitumor properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives can effectively target and inhibit specific pathways involved in tumor growth, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal effects. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .
Binding Affinity Studies
Interaction studies focusing on this compound often examine its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in the substitution patterns on the imidazo-pyridine core significantly influence its pharmacological properties. Comparative studies with other imidazo derivatives have highlighted how specific modifications can enhance or diminish activity against cancer cells or pathogens .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving the reaction of 6-bromoimidazo[1,2-a]pyridine with ethyl acetate under controlled conditions. The synthetic routes are optimized for yield and purity to ensure the availability of high-quality compounds for research purposes .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals distinct biological activities attributed to structural variations:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Zolpidem | Imidazopyridine | Sleep aid (hypnotic) |
| Alpidem | Similar structure | Anxiolytic effects |
| Ethyl 3-(phenylimidazo[1,2-a]pyridine) | Different substitution pattern | Antitumor activity |
This compound's specific combination of substituents may influence its biological activity differently compared to these derivatives .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antitumor Efficacy : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Testing : Another investigation revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Chemical Reactions Analysis
Functionalization Reactions
The bromine substituent at the 6-position and the ester group at the 2-position enable diverse chemical transformations:
2.1. Nucleophilic Aromatic Substitution
The bromine atom is susceptible to nucleophilic displacement. For example, substitution with hydroxylamine or other nucleophiles can occur under basic conditions, facilitating the introduction of functional groups such as nitro or amino moieties.
2.2. Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core can undergo Suzuki or Heck coupling reactions, enabling the incorporation of aryl or alkyl groups. These reactions are catalyzed by palladium complexes and typically require a leaving group (e.g., bromine) at the reactive site .
2.3. Ester Hydrolysis
The ethyl acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for amide or ester derivatives.
Structural and Mechanistic Insights
4.1. Molecular Structure
The compound’s SMILES notation is CCOC(=O)CC1=CN2C=C(Br)C=CC2=N1, highlighting the fused imidazo-pyridine ring and the ethyl acetate substituent .
4.2. Mechanism of Action
In biological contexts, the imidazo[1,2-a]pyridine core interacts with enzymes such as cyclin-dependent kinases (CDKs) or calcium channels, though specific data for the 2-yl derivative are less documented .
Comparative Analysis of Related Compounds
A comparison of reactivity and applications among imidazo[1,2-a]pyridine derivatives is provided below:
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Positional Isomerism : The placement of the bromine atom and ester group significantly impacts reactivity. For example, Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (acetate at C3) exhibits different synthetic pathways compared to the target compound (acetate at C2) .
- Bromine, as a heavy atom, may influence crystallinity and spectroscopic properties .
Physicochemical and Spectral Properties
Melting Points and Stability:
- This compound: No explicit melting point reported, but derivatives like N-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-3-methoxybenzamide exhibit melting points of 115–116°C .
- Analogues with fused rings (e.g., benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones) show higher melting points (>300°C) due to increased planarity and intermolecular interactions .
Spectral Data:
- IR Spectroscopy : The target compound’s derivatives show characteristic peaks for NH (3336 cm⁻¹), C=O (1668 cm⁻¹), and C=N (1649 cm⁻¹) .
- NMR: In analogues like Ethyl (Z)-2-(4-(4-cyanophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate, ¹H NMR signals for CH₃ and CH₂ groups appear at δ 1.16–1.29 ppm, while aromatic protons resonate at δ 6.93–7.59 ppm .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, cyclizing ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol yields imidazo[1,2-a]pyridine intermediates, followed by hydrolysis . Alternatively, palladium-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate with brominated substrates (e.g., 6-bromoquinoline) using ligands like X-Phos optimizes coupling efficiency . Reaction temperature, solvent polarity (e.g., dry acetone vs. ethanol/water mixtures), and base selection (e.g., anhydrous K₂CO₃) critically impact yield and purity. Purification via column chromatography or recrystallization is recommended for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure and purity. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical details and validates bond lengths/angles in crystalline forms . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹), while UV-Vis spectroscopy probes electronic transitions in conjugated systems. For brominated derivatives, X-ray photoelectron spectroscopy (XPS) can verify bromine incorporation .
Q. What are the primary applications of this compound in biochemical or pharmacological research?
- Methodological Answer : Imidazo[1,2-a]pyridine derivatives are explored for biological activity, including anticancer and CNS drug development. For example, derivatives like Zolpidem highlight their potential in targeting GABA receptors . In vitro cytotoxicity assays (e.g., MTT tests on HepG2 cells) and molecular docking studies can assess interactions with biological targets. Stability under physiological conditions (e.g., pH 7.4 buffer) should be evaluated via HPLC to guide further modifications .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing bromine substituent lowers LUMO energy, enhancing electrophilicity at the imidazo[1,2-a]pyridine core . Solvent effects (e.g., polarizable continuum models) simulate reaction environments, while transition-state analysis identifies rate-limiting steps in synthetic pathways. These insights guide rational design of derivatives with tailored reactivity .
Q. What strategies address low yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Optimizing ligand systems (e.g., X-Phos or SPhos) improves catalytic efficiency by stabilizing Pd intermediates. Screening bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (e.g., toluene vs. DMF) mitigates side reactions like dehalogenation. Pre-activating Pd catalysts (e.g., Pd(OAc)₂ with ligands) under inert atmospheres enhances turnover numbers. Monitoring reaction progress via TLC or GC-MS allows timely termination to prevent decomposition .
Q. How can this compound be modified to develop fluorescent probes for biological imaging?
- Methodological Answer : Introducing acrylate or phenol groups at the 2-position creates fluorophores sensitive to nucleophiles (e.g., cysteine). For instance, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) selectively detects cysteine via Michael addition-cyclization, enabling real-time imaging in zebrafish or HepG2 cells . Modifying substituents (e.g., bromine for heavy atom effects) enhances fluorescence quantum yield. Confocal microscopy and flow cytometry validate cellular uptake and localization .
Q. What in vitro models are used to evaluate the biological activity of derivatives, and how are contradictions in data resolved?
- Methodological Answer : Dose-response assays (e.g., IC₅₀ determination) across multiple cell lines (e.g., cancer vs. normal) identify selective toxicity. Discrepancies in activity may arise from assay conditions (e.g., serum concentration, incubation time). Redundant assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) confirm mechanisms. Structural analogs with varied substituents (e.g., replacing bromine with methyl) isolate pharmacophore contributions. Meta-analysis of published data (e.g., comparing IC₅₀ values in similar cell lines) contextualizes findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
